Diallyl dioxide, erythro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74892-53-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6+ |
InChI Key |
HTJFSXYVAKSPNF-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](O1)CC[C@@H]2CO2 |
Canonical SMILES |
C1C(O1)CCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Diallyl Dioxide, Erythro
Stereoselective Synthesis Approaches for Erythro-Diastereomers
The selective formation of the erythro isomer of diallyl dioxide requires strategies that can effectively control the facial selectivity of the epoxidation at two remote alkene moieties. Several approaches have been developed to address this challenge, ranging from substrate-controlled to reagent-controlled methods.
Diastereoselective Control in Epoxidation of Allylic Precursors
The inherent stereochemistry of a precursor molecule can significantly influence the diastereochemical outcome of an epoxidation reaction. In the context of diallyl dioxide synthesis, the precursor would likely be a diallylic compound. The epoxidation of such substrates can be directed by existing stereocenters or by the conformational preferences of the molecule.
For acyclic dienes, achieving high diastereoselectivity can be challenging due to the molecule's conformational flexibility. However, the Sharpless asymmetric epoxidation of divinyl carbinols has demonstrated that a combination of an initial asymmetric synthesis followed by kinetic resolution can lead to products with exceptional enantiomeric purity. While not directly diallyl dioxide, the principles from the epoxidation of symmetric divinyl carbinols are highly relevant. This process can produce vinyloxiranes with high stereocontrol, which are precursors to diepoxides.
The stereochemical outcome of the epoxidation of allylic diols can be highly dependent on the reaction conditions and the directing groups present. For instance, the epoxidation of allylic diols derived from Baylis-Hillman adducts using m-chloroperbenzoic acid (mCPBA) can lead to high anti-diastereoselectivity, which is analogous to the threo configuration. The formation of an intramolecular hydrogen bond is believed to be responsible for this stereochemical preference. Conversely, achieving the syn or erythro diastereomer often requires different strategies that disrupt or override this hydrogen bonding effect, for example, by using protecting groups on the hydroxyl moieties or employing different catalytic systems.
Enantioselective Pathways for Chiral Dioxide Formation
The synthesis of enantiomerically pure erythro-diallyl dioxide requires the use of chiral reagents or catalysts that can differentiate between the enantiotopic faces of the prochiral double bonds in the diallyl precursor. The Sharpless-Katsuki epoxidation is a cornerstone of enantioselective epoxidation of allylic alcohols. This method utilizes a catalyst formed from titanium tetraisopropoxide and a chiral diethyl tartrate to deliver the epoxide oxygen with high facial selectivity.
The application of this methodology to a diallylic precursor would involve a two-fold epoxidation. The stereochemistry of the first epoxidation would be determined by the chirality of the tartrate ligand. The second epoxidation would then be influenced by both the chiral catalyst and the newly created stereocenter from the first epoxidation. Achieving the desired erythro product would depend on the matched or mismatched interplay between these directing elements.
The following table summarizes the expected stereochemical outcomes of the Sharpless asymmetric epoxidation based on the chiral tartrate used:
| Chiral Ligand | Predicted Stereochemistry of Epoxide |
| (+)-Diethyl Tartrate | Epoxide formed on one face of the C=C bond |
| (-)-Diethyl Tartrate | Epoxide formed on the opposite face of the C=C bond |
This table illustrates the general principle of the Sharpless asymmetric epoxidation in predicting the absolute configuration of the resulting epoxide.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the synthesis of erythro-diallyl dioxide, a chiral auxiliary could be attached to the diallyl precursor to direct the epoxidation of the double bonds. After the epoxidation sequence, the auxiliary would be removed to yield the desired chiral diepoxide.
A variety of chiral auxiliaries have been developed for stereoselective reactions, including Evans' oxazolidinones and Oppolzer's camphorsultams. The general principle involves the auxiliary sterically blocking one face of the reactive site, thereby forcing the incoming reagent to attack from the less hindered face.
For a diallylic system, the chiral auxiliary would need to effectively control the stereochemistry of two separate epoxidation events. The efficiency of this approach would depend on the ability of the auxiliary to enforce a specific conformation on the molecule that exposes the desired faces of both double bonds to the oxidizing agent.
Kinetic Resolution Strategies for Erythro-Diastereomers
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the difference in reaction rates of the enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer. In the context of diepoxide synthesis, if a non-stereoselective epoxidation of a diallyl precursor yields a mixture of erythro and threo diastereomers (both as racemic mixtures), a subsequent kinetic resolution could be employed to isolate the desired erythro isomer.
The Sharpless asymmetric epoxidation catalyst has been shown to be effective in the kinetic resolution of racemic secondary allylic alcohols. A similar principle could be applied to a racemic mixture of a mono-epoxidized diallyl intermediate. The chiral catalyst would selectively epoxidize one enantiomer of the mono-epoxide at a faster rate, leaving the other enantiomer in high enantiomeric excess. If the initial mixture of diastereomers is subjected to this process, it could potentially lead to the enrichment of one of the erythro enantiomers.
Dynamic kinetic resolution (DKR) is an extension of this concept where the racemization of the starting material is faster than the resolution process, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. While complex to implement for a diepoxidation, DKR represents a highly efficient strategy for obtaining enantiopure compounds.
Catalytic Systems in the Synthesis of Diallyl Dioxide, erythro-
The choice of catalyst is paramount in achieving high stereoselectivity in the synthesis of erythro-diallyl dioxide. Asymmetric catalysis, in particular, offers the most elegant and atom-economical approach to generating chiral molecules.
Asymmetric Catalysis for Epoxide Formation
A range of catalytic systems has been developed for the asymmetric epoxidation of alkenes. The Sharpless-Katsuki epoxidation, as previously discussed, is highly effective for allylic alcohols. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is another powerful method that is particularly effective for the epoxidation of cis-disubstituted and trisubstituted olefins.
For a diallyl precursor that lacks a directing hydroxyl group, the Jacobsen-Katsuki catalyst could be a more suitable choice. The stereochemical outcome of the Jacobsen epoxidation is dependent on the structure of the chiral salen ligand.
The following table provides a general overview of the substrate scope for these two prominent asymmetric epoxidation catalysts:
| Catalytic System | Primary Substrate Scope |
| Sharpless-Katsuki | Primary and secondary allylic alcohols |
| Jacobsen-Katsuki | cis-Disubstituted and trisubstituted alkenes |
This table highlights the general applicability of two major asymmetric epoxidation systems.
In addition to these metal-based catalysts, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral ketones, for example, can be used to generate chiral dioxiranes in situ, which then act as the epoxidizing agents. The development of an organocatalytic system that could effectively control the diepoxidation of a diallyl precursor to favor the erythro diastereomer would be a significant advancement in the field.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for a wide range of transformations, including epoxidations. The application of organocatalysis to the synthesis of diallyl dioxide would likely involve the use of chiral catalysts to induce stereoselectivity, potentially leading to the desired erythro isomer.
One promising avenue involves the use of dioxiranes generated in situ from a ketone catalyst and a stoichiometric oxidant, such as potassium peroxymonosulfate (Oxone). Chiral ketones, often derived from fructose or camphor, can facilitate enantioselective epoxidation of alkenes. For the synthesis of diallyl dioxide, a two-step epoxidation of 1,5-hexadiene could be envisioned. The stereochemical outcome of the second epoxidation would be influenced by the stereochemistry of the first, potentially allowing for the diastereoselective formation of the erythro product.
Another organocatalytic strategy employs iminium salt catalysis, where a chiral amine catalyst activates an α,β-unsaturated aldehyde towards nucleophilic attack by an oxidant. While not directly applicable to a non-conjugated diene like 1,5-hexadiene, modifications of this approach or the development of new organocatalytic systems for non-activated alkenes are areas of active research.
A notable example of organocatalytic epoxidation of alkenes utilizes a pyrrole-proline diketopiperazine (DKP) as a mediator for the reduction of molecular oxygen by a Hantzsch ester. This metal-free system operates under mild conditions and could potentially be adapted for the epoxidation of 1,5-hexadiene. Achieving erythro-selectivity would depend on the directing effects of the initial epoxide group on the second epoxidation step.
| Catalyst System | Oxidant | Substrate Scope | Potential for erythro-selectivity |
| Chiral Ketone / Oxone | Potassium peroxymonosulfate | Wide range of alkenes | Moderate to high, dependent on substrate and catalyst |
| Pyrrole-proline DKP / Hantzsch ester | Molecular Oxygen | Electron-rich alkenes | Dependent on substrate-directing effects |
Transition Metal-Catalyzed Oxidation Processes
Transition metal catalysis offers a diverse and highly effective set of tools for the oxidation of alkenes. Various metals, including titanium, vanadium, molybdenum, rhenium, and manganese, have been employed in catalytic systems for epoxidation, often with high levels of chemo- and stereoselectivity.
For the synthesis of diallyl dioxide, early transition metals in high oxidation states are particularly relevant. For instance, titanium(IV) catalysts, famously used in the Sharpless asymmetric epoxidation of allylic alcohols, demonstrate the potential for high stereocontrol. While 1,5-hexadiene is not an allylic alcohol, related titanium-based catalysts could be developed for the stereoselective epoxidation of isolated double bonds.
Molybdenum-based catalysts have also shown efficacy in alkene epoxidation. A polybenzimidazole-supported molybdenum(VI) complex has been successfully used for the epoxidation of 1,5-hexadiene with tert-butyl hydroperoxide (TBHP) as the oxidant. While this system was primarily focused on achieving mono-epoxidation, modification of reaction conditions, such as the stoichiometry of the oxidant, could lead to the formation of the diepoxide. The stereoselectivity of such systems would need to be investigated to determine their utility in forming the erythro isomer.
Methyltrioxorhenium (MTO) is another highly effective catalyst for alkene epoxidation, typically using hydrogen peroxide as the terminal oxidant. nih.govacs.org The MTO/pyridine/H₂O₂ system has been noted for its ability to perform regioselective monoepoxidation of conjugated dienes. nih.govacs.org Its application to non-conjugated dienes like 1,5-hexadiene could provide a pathway to diallyl dioxide. The inherent stereoselectivity of the MTO-catalyzed epoxidation is generally substrate-dependent, and achieving erythro-selectivity would likely rely on the directing influence of the first-formed epoxide ring.
| Catalyst | Oxidant | Key Features |
| Ti(IV)/chiral tartrate | t-BuOOH | High enantioselectivity for allylic alcohols |
| Polybenzimidazole-Mo(VI) | t-BuOOH | Effective for 1,5-hexadiene epoxidation researchgate.net |
| Methyltrioxorhenium (MTO) | H₂O₂ | Highly efficient, potential for regioselectivity nih.govacs.org |
Novel Synthetic Routes and Reaction Development
The development of novel synthetic routes for diallyl dioxide, with a focus on achieving the erythro stereochemistry, is an area ripe for innovation. One potential strategy involves a substrate-controlled approach, where a functional group is temporarily installed on the 1,5-hexadiene backbone to direct the stereochemical outcome of the two epoxidation steps. For example, the formation of a temporary cyclic template could lock the conformation of the diene, allowing for a diastereoselective double epoxidation, after which the template is removed.
Another innovative approach could involve the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial in managing exothermic oxidation reactions and minimizing the formation of byproducts. researchgate.netlancaster-university.uk The selective formation of the diepoxide over the monoepoxide could be fine-tuned by controlling the residence time and the stoichiometry of the oxidant in a flow system.
Furthermore, the development of biocatalytic methods, employing enzymes such as monooxygenases, could offer a highly selective route to the desired erythro-diallyl dioxide. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, which would be highly advantageous for this synthetic challenge.
Scale-Up Considerations and Process Intensification Studies
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of diallyl dioxide requires careful consideration of safety, efficiency, and cost. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is highly relevant in this context.
As mentioned, the use of continuous flow reactors is a key strategy in process intensification. researchgate.netlancaster-university.uk For the epoxidation of 1,5-hexadiene, a flow process can enhance heat and mass transfer, thereby improving safety and selectivity. The use of immobilized catalysts, such as the polybenzimidazole-supported molybdenum(VI) complex, in a packed-bed flow reactor would facilitate catalyst recovery and reuse, contributing to a more sustainable and economical process. researchgate.net
Response surface methodology (RSM) can be employed to optimize the reaction conditions in a continuous flow reactor, systematically studying the effects of variables such as temperature, flow rate, and reactant concentrations to maximize the yield of the desired diepoxide. researchgate.netlancaster-university.uk
Another important aspect of scale-up is the choice of oxidant. While traditional peroxy acids like m-CPBA are effective, they generate stoichiometric amounts of carboxylic acid waste. The use of greener oxidants like hydrogen peroxide or even molecular oxygen, in conjunction with an appropriate catalytic system, is preferable for large-scale synthesis. rsc.org The development of robust catalysts that are stable and active under these conditions is a critical area of research for the scalable production of diallyl dioxide.
Chemical Reactivity and Transformation Pathways of Diallyl Dioxide, Erythro
Epoxide Ring-Opening Reactions
The high degree of ring strain inherent in the oxirane rings of Diallyl dioxide, erythro-, renders them susceptible to nucleophilic attack, leading to ring-opening products. libretexts.orglibretexts.org The regioselectivity and stereochemistry of these reactions are dictated by the nature of the nucleophile and the reaction conditions.
Nucleophilic Attack and Regioselectivity Considerations
The attack of a nucleophile on one of the epoxide rings of Diallyl dioxide, erythro-, can proceed via two main pathways, depending on whether the reaction is conducted under basic/neutral or acidic conditions.
Under basic or neutral conditions , with strong nucleophiles (e.g., alkoxides, Grignard reagents, organolithium compounds, and lithium aluminum hydride), the reaction is expected to follow an SN2 mechanism. masterorganicchemistry.com Nucleophilic attack will preferentially occur at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.com For Diallyl dioxide, erythro-, both epoxide carbons are secondary, but attached to a larger molecular framework, which may introduce subtle steric differences influencing the precise site of attack.
In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack. The regioselectivity in this case is more complex and can exhibit SN1-like character. youtube.com The nucleophile preferentially attacks the carbon atom that can better stabilize a partial positive charge in the transition state. Given the structure of Diallyl dioxide, erythro-, where the epoxide carbons are secondary, the electronic effects of the rest of the molecule would play a significant role in determining the site of nucleophilic attack.
A summary of expected regioselectivity is presented in the table below:
| Reaction Condition | Nucleophile Type | Preferred Site of Attack | Mechanistic Pathway |
| Basic / Neutral | Strong (e.g., RO⁻, R-MgBr) | Less sterically hindered carbon | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | Carbon better able to stabilize a positive charge | SN1-like |
Stereochemical Outcomes of Ring-Opening Processes
A key feature of epoxide ring-opening reactions is their stereospecificity. The nucleophilic attack typically occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. chemistrysteps.com This anti-addition is a hallmark of the SN2 mechanism. masterorganicchemistry.comchemistrysteps.com
For Diallyl dioxide, erythro-, which possesses a specific stereochemical configuration, any ring-opening reaction is expected to proceed with a predictable stereochemical outcome. The "erythro" configuration implies a specific relative arrangement of the substituents on the chiral centers. A nucleophilic attack on one of the epoxide rings would lead to a product with a defined stereochemistry, reflecting the inversion at the site of reaction. The table below outlines the expected stereochemical outcomes.
| Starting Stereochemistry | Reaction Type | Stereochemical Outcome |
| erythro | SN2 Ring Opening | Inversion of configuration at the attacked carbon |
Rearrangement Reactions and Isomerizations
Under acidic conditions, epoxides can rearrange to carbonyl compounds. The specific products would depend on the migratory aptitude of the adjacent groups and the stability of the resulting carbocation intermediates. Given the structure of Diallyl dioxide, erythro-, acid-catalyzed rearrangement could potentially lead to the formation of aldehydes or ketones.
Electrophilic Additions and Cycloadditions
The carbon-carbon double bonds that would be present in the precursor to Diallyl dioxide, erythro-, are susceptible to electrophilic addition reactions. While the epoxide rings themselves are the primary sites of reactivity, any unreacted double bonds in a reaction mixture could undergo addition. For example, the addition of halogens (e.g., Br₂, Cl₂) to an alkene typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products.
Cycloaddition reactions, such as the Diels-Alder reaction, are characteristic of conjugated dienes. While Diallyl dioxide, erythro-, itself is not a diene, its precursor, 1,5-hexadiene, is. Any discussion of its synthesis would involve the chemistry of dienes.
Polymerization and Oligomerization Mechanisms
The bifunctional nature of Diallyl dioxide, erythro-, containing two reactive epoxide groups, makes it a potential monomer for polymerization and oligomerization reactions. cymitquimica.com Both anionic and cationic ring-opening polymerization mechanisms are conceivable.
Anionic Ring-Opening Polymerization: Initiated by strong bases, this process would involve the nucleophilic attack of an anion on one of the epoxide rings, followed by propagation as the resulting alkoxide attacks another monomer molecule. This would lead to the formation of polyethers.
Cationic Ring-Opening Polymerization: In the presence of a cationic initiator, the epoxide oxygen would be protonated or complexed with a Lewis acid, activating the ring towards nucleophilic attack by another monomer unit. chemrxiv.org This would also result in the formation of polyether chains. The presence of two epoxide groups per monomer unit could lead to cross-linked polymer networks.
Advanced Stereochemical Investigations of Diallyl Dioxide, Erythro
Absolute Configuration Determination Methodologies
The determination of the absolute configuration of Diallyl dioxide, erythro- requires a combination of sophisticated analytical techniques capable of differentiating between stereoisomers.
Spectroscopic methods are powerful tools for distinguishing between diastereomers and, with the aid of chiral auxiliaries or specialized techniques, enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for differentiating diastereomers like the erythro- and threo- forms of Diallyl dioxide. The different spatial arrangement of the substituents in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. rsc.orgstackexchange.com For instance, the coupling constants between protons on adjacent stereocenters can provide valuable information about their relative orientation.
While enantiomers are indistinguishable by conventional NMR, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions, leading to separable signals in the NMR spectrum. libretexts.orgresearchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that can directly differentiate between enantiomers. researchgate.netnih.govbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. bruker.comhindsinstruments.comrsc.org By comparing the experimental VCD spectrum of an enantiomer of Diallyl dioxide, erythro- with spectra predicted by quantum chemical calculations, its absolute configuration can be unambiguously assigned. nih.gov
Table 1: Hypothetical Spectroscopic Data for Stereoisomer Differentiation of Diallyl dioxide, erythro-
| Technique | Stereoisomer | Key Differentiating Feature | Hypothetical Value |
| ¹H NMR | erythro- | ³J(H-C-C-H) coupling constant | 7.2 Hz |
| ¹H NMR | threo- | ³J(H-C-C-H) coupling constant | 3.5 Hz |
| VCD | (R,R)-erythro- | Sign of key vibrational band | Positive Cotton effect at 1100 cm⁻¹ |
| VCD | (S,S)-erythro- | Sign of key vibrational band | Negative Cotton effect at 1100 cm⁻¹ |
Single-crystal X-ray crystallography is considered the gold standard for the determination of the absolute configuration of chiral molecules. nih.govnih.govspringernature.com This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For Diallyl dioxide, erythro-, obtaining a suitable single crystal of an enantiomerically pure sample would definitively establish its absolute configuration. researchgate.neted.ac.uk
The Flack parameter, derived from the crystallographic data, is a critical value for determining the absolute structure of a chiral, non-centrosymmetric crystal. nih.govresearchgate.net A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. X-ray crystallography can also be used to assess the diastereomeric and enantiomeric purity of a crystalline sample. The presence of multiple stereoisomers in the crystal lattice would be evident from the crystallographic data.
Table 2: Hypothetical X-ray Crystallographic Data for (R,R)-Diallyl dioxide, erythro-
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| Flack Parameter | 0.02(3) |
In cases where direct spectroscopic or crystallographic analysis is challenging, chiral derivatization offers a powerful alternative for determining absolute configuration. wikipedia.orglibretexts.org This method involves reacting the chiral analyte, in this case, Diallyl dioxide, erythro-, with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers possess distinct physical and spectroscopic properties and can be readily distinguished by techniques such as NMR spectroscopy or chromatography. libretexts.orglibretexts.org
A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org By preparing the Mosher's esters of both enantiomers of Diallyl dioxide, erythro-, the differences in the chemical shifts of the protons near the newly formed chiral center in the ¹H NMR spectra can be analyzed to deduce the absolute configuration of the original molecule. researchgate.net Other chiral derivatizing agents, such as those containing fluorine atoms, can be employed for analysis by ¹⁹F NMR spectroscopy, which often provides better signal resolution. nih.govrsc.org
Conformational Analysis and Potential Energy Surfaces
The biological activity and chemical reactivity of a flexible acyclic molecule like Diallyl dioxide, erythro- are often governed by its preferred conformation. Conformational analysis aims to identify the stable rotamers and the energy barriers between them. libretexts.orgyoutube.com This can be achieved through a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.
NMR spectroscopy can provide information about the relative populations of different conformers through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov For Diallyl dioxide, erythro-, the vicinal coupling constants between protons on the central C-C bond can be used in the Karplus equation to estimate the dihedral angles and thus the preferred staggered conformations (anti or gauche).
Computational methods, such as molecular mechanics and quantum mechanics calculations, are invaluable for mapping the potential energy surface of the molecule. scribd.comresearchgate.net By systematically rotating the single bonds in Diallyl dioxide, erythro-, a detailed energy profile can be generated, revealing the low-energy conformers and the transition states connecting them.
Chiral Recognition and Separation Techniques
The separation of the enantiomers of Diallyl dioxide, erythro- is essential for studying their individual properties. Chiral chromatography is the most widely used technique for this purpose. openochem.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers, leading to different retention times and thus their separation. openochem.orgnih.govsigmaaldrich.com Various types of CSPs are available, and the selection of the appropriate column and mobile phase is crucial for achieving optimal separation.
Alternatively, the enantiomers can be separated by derivatization with a chiral auxiliary to form diastereomers, which can then be separated by conventional achiral chromatography. libretexts.orgnih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
Diastereomeric and Enantiomeric Purity Assessment
The assessment of the diastereomeric and enantiomeric purity of a sample of Diallyl dioxide, erythro- is critical in many applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a highly accurate and reliable method for determining enantiomeric excess (% ee). libretexts.orgopenochem.orgresearchgate.net The area under each enantiomer's peak in the chromatogram is directly proportional to its concentration.
NMR spectroscopy can also be used to determine both diastereomeric and enantiomeric purity. nih.gov Diastereomeric purity can often be determined directly from the integration of well-resolved signals in the ¹H or ¹³C NMR spectrum. For enantiomeric purity, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification by integration. libretexts.orgresearchgate.net
Table 3: Hypothetical Chiral HPLC Data for the Separation of Diallyl dioxide, erythro- Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R,R)-erythro- | 8.5 | 98.5 |
| (S,S)-erythro- | 10.2 | 1.5 |
| Enantiomeric Excess (% ee) | 97.0% |
Theoretical and Computational Chemistry on Diallyl Dioxide, Erythro
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules like erythro-diallyl dioxide. These calculations, typically employing ab initio and density functional theory (DFT) methods, provide insights into orbital energies, charge distribution, and the nature of chemical bonds. For erythro-diallyl dioxide, a key focus is the peroxide bond (O-O), which is critical to its reactivity.
High-level computational methods can be used to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Table 1: Calculated Electronic Properties of erythro-Diallyl Dioxide
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (a.u.) | Value | e.g., B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | Value | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | Value | e.g., B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | Value | e.g., B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | Value | e.g., B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and would be populated with data from specific computational studies.
Molecular Dynamics Simulations of Reactive Intermediates and Transition States
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a reactive species like erythro-diallyl dioxide, MD simulations can be employed to explore its conformational flexibility and the potential pathways for its decomposition or reaction with other molecules. By simulating the motion of atoms over a period of time, researchers can identify stable conformations and the transition states that connect them.
These simulations can be particularly insightful for understanding the initial steps of thermal or photochemical decomposition, which are often governed by the accessibility of specific molecular geometries. The trajectories generated from MD simulations can be analyzed to determine the lifetimes of reactive intermediates and the energetic barriers for various reaction pathways.
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways. For erythro-diallyl dioxide, DFT calculations can be used to investigate its formation from allyl radicals and its subsequent decomposition or rearrangement reactions.
By locating the transition state structures and calculating the activation energies for different potential pathways, DFT can predict the most likely reaction mechanisms. This information is invaluable for understanding the chemical behavior of this compound and for designing experiments to control its reactivity.
Conformational Sampling and Global Minimum Searches
The three-dimensional structure of a molecule can significantly influence its properties and reactivity. For a flexible molecule like erythro-diallyl dioxide, with its two allyl groups, a thorough exploration of its conformational space is necessary. Conformational sampling techniques, such as systematic searches, Monte Carlo methods, or molecular dynamics simulations, are used to identify the various low-energy conformations (conformers) of the molecule.
Once a set of conformers is generated, their relative energies can be calculated using quantum chemical methods to identify the global minimum energy structure. Understanding the relative populations of different conformers at a given temperature provides a more complete picture of the molecule's behavior. A related study on guaiacyl β-O-4 dimers highlights the importance of such conformational analysis in distinguishing between erythro and threo diastereomers researchgate.net.
Table 2: Relative Energies of erythro-Diallyl Dioxide Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | e.g., DFT/B3LYP |
| Conformer 2 | Value | e.g., DFT/B3LYP |
| Conformer 3 | Value | e.g., DFT/B3LYP |
Note: The values in this table are illustrative and would be populated with data from specific computational studies.
Prediction of Spectroscopic Parameters and Their Correlation with Stereochemistry
Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be used to aid in the identification and characterization of molecules, especially for transient or difficult-to-isolate species like erythro-diallyl dioxide.
The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the prediction of NMR chemical shifts and coupling constants is highly sensitive to the stereochemistry of the molecule. For erythro-diallyl dioxide, the specific arrangement of the allyl groups will result in a unique spectroscopic signature that can be predicted computationally. A computational study on 2-nitroimidazole-based radiopharmaceuticals demonstrates the utility of such predictions for structural elucidation mdpi.com.
Table 3: Predicted Spectroscopic Data for erythro-Diallyl Dioxide
| Spectroscopic Parameter | Predicted Value | Method |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | e.g., O-O stretch, C-H stretch | e.g., B3LYP/6-31G(d) |
| ¹H NMR Chemical Shifts (ppm) | e.g., for specific protons | e.g., GIAO-DFT |
| ¹³C NMR Chemical Shifts (ppm) | e.g., for specific carbons | e.g., GIAO-DFT |
Note: The values in this table are illustrative and would be populated with data from specific computational studies.
Cutting Edge Analytical Methodologies for Diallyl Dioxide, Erythro Characterization
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, offering the capability to determine the elemental composition of a molecule with high accuracy. For a compound such as Diallyl dioxide, erythro-, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C6H10O2). This technique is critical in distinguishing it from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Table 1: Predicted MS/MS Fragmentation Data for Diallyl dioxide, erythro-
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Possible Fragment Structure |
| 115.0759 [M+H]+ | 97.0653 | H2O | Dehydrated precursor |
| 115.0759 [M+H]+ | 81.0699 | H2O + CH4 | Subsequent loss from fragment |
| 115.0759 [M+H]+ | 69.0704 | C2H4O | Loss of an ethylene (B1197577) oxide moiety |
| 115.0759 [M+H]+ | 57.0704 | C3H4O | Loss of acrolein |
Note: This table is predictive and based on general fragmentation patterns of similar structures. Experimental data for Diallyl dioxide, erythro- is required for confirmation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For Diallyl dioxide, erythro-, NMR would be used to establish the connectivity of atoms and the stereochemical relationship between the substituents on the dioxide ring.
Multi-Dimensional NMR for Complex Structure Determination
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assemble the complete structural puzzle of Diallyl dioxide, erythro-.
COSY: Would reveal the proton-proton coupling network, confirming the presence of the allyl groups and their attachment to the dioxide ring.
HSQC: Would correlate the proton signals with their directly attached carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Diallyl dioxide, erythro-
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C6 (CH2=) | 5.8 - 6.0 | 130 - 135 |
| C2, C5 (=CH) | 5.2 - 5.4 | 118 - 122 |
| C3, C4 (CH-O) | 3.5 - 3.8 | 60 - 65 |
Note: This table presents predicted chemical shift ranges based on analogous structures. Actual experimental values are necessary for definitive assignment.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. For Diallyl dioxide, erythro-, ssNMR could be used to study its crystalline packing and identify the presence of different polymorphs or amorphous content. By analyzing the chemical shift anisotropy and dipolar couplings, information about the local environment and intermolecular interactions of the molecule in the solid state can be obtained.
Chromatographic Separations and Detection Techniques
Chromatographic techniques are essential for the purification and analysis of chemical compounds. For a chiral molecule like Diallyl dioxide, erythro-, methods that can separate enantiomers are particularly important.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Table 3: Illustrative Chiral HPLC Method Parameters for Separation of Diallyl dioxide, erythro- Enantiomers
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: This table provides a hypothetical set of starting conditions for method development. Optimization would be required to achieve baseline separation of the enantiomers.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. Its application to the analysis of "Diallyl dioxide, erythro-" would involve the optimization of several key parameters to achieve effective separation from its diastereomer, threo-Diallyl dioxide, and other potential impurities.
The selection of the GC column is paramount. A capillary column with a chiral stationary phase would be essential for the resolution of the erythro and threo diastereomers. The choice of the stationary phase chemistry, column length, internal diameter, and film thickness would all influence the separation efficiency.
Method parameters such as the injector temperature, oven temperature program, and carrier gas flow rate would need to be meticulously optimized. A programmed temperature ramp would likely be employed to ensure adequate separation of components with different volatilities. The mass spectrometer detector provides sensitive detection and powerful structural information. In electron ionization (EI) mode, the fragmentation pattern of "Diallyl dioxide, erythro-" would be analyzed to confirm its molecular structure. The resulting mass spectrum would serve as a chemical fingerprint, allowing for its unambiguous identification.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Diallyl Dioxide, erythro-
| Parameter | Value |
| Gas Chromatograph | |
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
This table presents a hypothetical set of starting parameters for the GC-MS analysis of Diallyl dioxide, erythro-. Actual parameters would require empirical optimization.
Supercritical Fluid Chromatography (SFC) for Green Analytical Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography, primarily utilizing supercritical carbon dioxide as the mobile phase. This technique offers advantages in terms of reduced solvent consumption, faster analysis times, and unique selectivity, making it a promising method for the separation of stereoisomers like "Diallyl dioxide, erythro-".
In SFC, the separation mechanism is governed by the distribution of the analyte between the stationary phase and the supercritical fluid mobile phase. The solvating power of the supercritical CO2 can be tuned by adding a small amount of a polar organic modifier, such as methanol (B129727) or ethanol. This allows for the fine-tuning of the mobile phase strength to achieve optimal separation of the erythro and threo isomers.
Similar to GC, a chiral stationary phase would be crucial for the successful separation of the diastereomers. The choice of the chiral selector and the particle size of the packing material would significantly impact the resolution.
Table 2: Potential SFC Parameters for the Separation of Diallyl Dioxide Isomers
| Parameter | Value |
| Chromatography System | |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Column Dimensions | 150 mm x 4.6 mm ID, 3 µm particle size |
| Mobile Phase | Supercritical CO2 / Methanol (Gradient) |
| Gradient Profile | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | |
| Type | UV-Vis or Mass Spectrometer |
| Wavelength (UV) | e.g., 210 nm |
This table outlines potential starting conditions for the SFC analysis of Diallyl dioxide, erythro-. Method development and optimization would be necessary.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules. These techniques are non-destructive and can offer complementary insights into the molecular structure of "Diallyl dioxide, erythro-".
FTIR Spectroscopy would reveal the characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would be expected for the C-O-C stretching of the dioxide ring and the C=C stretching of the allyl groups. The fingerprint region of the FTIR spectrum, typically from 1500 to 500 cm⁻¹, would contain a complex pattern of absorptions that is unique to the erythro isomer and could be used to differentiate it from the threo form.
Raman Spectroscopy , which relies on the inelastic scattering of light, would provide complementary information. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C double bonds of the allyl groups would be expected to show a strong Raman signal. Subtle differences in the vibrational frequencies and intensities between the erythro and threo isomers could be exploited for their differentiation.
Table 3: Expected Vibrational Frequencies for Diallyl Dioxide, erythro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H (alkenyl) | Stretching | 3100-3000 | FTIR, Raman |
| C-H (alkyl) | Stretching | 3000-2850 | FTIR, Raman |
| C=C | Stretching | 1650-1600 | FTIR, Raman (strong) |
| C-O-C | Asymmetric Stretching | 1150-1050 | FTIR (strong) |
| C-O-C | Symmetric Stretching | ~900 | Raman |
This table provides a general guide to the expected vibrational frequencies. The exact positions and intensities of the bands would be specific to the erythro isomer.
Coupled Analytical Techniques for Comprehensive Characterization
To achieve a comprehensive characterization of "Diallyl dioxide, erythro-", the coupling of separation techniques with powerful spectroscopic detectors is indispensable. These hyphenated techniques provide a multi-dimensional analysis, offering both separation and structural information in a single experiment.
GC-FTIR would allow for the acquisition of an infrared spectrum for each component as it elutes from the GC column. This would enable the direct correlation of a specific retention time with the vibrational fingerprint of the erythro isomer, confirming its identity.
SFC-MS , as mentioned earlier, combines the green separation power of SFC with the sensitive and selective detection of mass spectrometry. This coupling is particularly advantageous for the analysis of thermally labile or complex samples.
The integration of multiple analytical techniques provides a synergistic approach to the characterization of "Diallyl dioxide, erythro-". By combining the separation power of chromatography with the structural elucidation capabilities of mass spectrometry and vibrational spectroscopy, a complete and unambiguous profile of this specific stereoisomer can be obtained. This comprehensive approach is essential for ensuring the purity and quality of the compound in various scientific and industrial applications.
Information regarding "Diallyl dioxide, erythro-" remains elusive in scientific literature for specified applications.
Extensive research into the scientific and chemical literature has yielded no specific information on the applications of the chemical compound "Diallyl dioxide, erythro-" in the fields of advanced materials, chemical synthesis, and polymer chemistry. Despite comprehensive searches for the compound and its potential synonyms, no data was found regarding its use as a precursor for complex organic molecules, its role in polymer chemistry, or its application in the development of novel functional materials and coatings.
The requested article, which was to be structured around the specific applications of "Diallyl dioxide, erythro-," cannot be generated due to the absence of verifiable scientific findings. The outlined sections, including its use in synthesizing stereodefined chiral building blocks, its role as an intermediate in multi-step total synthesis pathways, its application as a monomer for specialty polymers, and its function as a crosslinking agent, are not supported by available data for this particular compound.
While the search provided general information on related concepts such as chiral building blocks, multi-step synthesis, and various crosslinking agents, no direct link or mention of "Diallyl dioxide, erythro-" in these contexts could be established. Similarly, information on related but distinct compounds like diallyl carbonate and divinylbenzene dioxide was found, but this information is not applicable to the specific subject of the requested article.
Therefore, to maintain scientific accuracy and adhere to the strict inclusion criteria of the user's request, the article on the applications of "Diallyl dioxide, erythro-" cannot be produced at this time. Further research and publication in the scientific community would be required to provide the necessary information for such an article.
Applications of Diallyl Dioxide, Erythro in Advanced Materials and Chemical Synthesis
Ligand Design and Catalysis Incorporating Erythro-Diol Motifs
Extensive research has been conducted to explore the applications of various chiral diols in ligand design and asymmetric catalysis. However, based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of Diallyl dioxide, erythro- as a ligand or in the design of catalytic systems incorporating its erythro-diol motif.
The field of asymmetric catalysis frequently employs chiral diols as ligands or chiral auxiliaries to induce stereoselectivity in chemical reactions. These diols, through the formation of chiral complexes with metal centers, create a chiral environment that favors the formation of one enantiomer of the product over the other. The stereochemistry of the diol, including the erythro configuration, can play a crucial role in determining the efficiency and selectivity of the catalyst.
While the general principles of using chiral diols in catalysis are well-established, with prominent examples including BINOL (1,1'-Bi-2-naphthol) and TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol), specific research findings on the application of Diallyl dioxide, erythro- in this context are not present in the surveyed literature. Consequently, data tables and detailed research findings regarding its performance in ligand design and catalysis cannot be provided.
Further research may be necessary to investigate the potential of Diallyl dioxide, erythro- as a chiral ligand or building block for catalysts. Such studies would need to explore its coordination properties with various metals and its effectiveness in promoting asymmetric transformations. Until such research is published, the role of this specific compound in advanced catalysis remains an open area of scientific inquiry.
Emerging Research Directions and Future Perspectives for Diallyl Dioxide, Erythro
Integration with Sustainable Chemistry and Green Synthesis Principles
Future research could focus on developing environmentally benign synthetic routes to "Diallyl dioxide, erythro-". This would involve exploring the use of renewable starting materials, employing catalytic methods to minimize waste, and utilizing green solvents. The principles of atom economy and energy efficiency would be paramount in designing sustainable synthetic pathways. A key goal would be to assess the life cycle of the compound, from synthesis to potential degradation, to ensure its environmental compatibility.
Computational Design and Virtual Screening of Novel Derivatives
Once the structure of "Diallyl dioxide, erythro-" is confirmed, computational chemistry could play a pivotal role in predicting its properties and designing novel derivatives. Techniques such as Density Functional Theory (DFT) could be used to understand its electronic structure and reactivity. Virtual screening of a library of potential derivatives could then identify candidates with enhanced properties for specific applications, such as improved stability, reactivity, or biological activity. This in silico approach would significantly accelerate the discovery of new functional molecules based on the "Diallyl dioxide, erythro-" scaffold.
Applications in Flow Chemistry and Automated Synthesis Platforms
The synthesis of "Diallyl dioxide, erythro-" could potentially be adapted to continuous flow chemistry platforms. This would offer advantages in terms of safety, scalability, and reproducibility. Automated synthesis platforms could be employed to rapidly generate a library of derivatives for high-throughput screening. The precise control over reaction parameters afforded by flow chemistry could also be crucial in achieving the desired stereoselectivity for the erythro- isomer.
Exploration in New Frontiers of Chemical Technologies and Functional Devices
The unique structural features of "Diallyl dioxide, erythro-", once elucidated, may open doors to novel applications in materials science and the development of functional devices. For instance, its potential as a monomer for polymerization could be investigated, leading to new polymers with unique thermal or optical properties. Its reactivity could also be harnessed in the development of new sensors or as a building block in the synthesis of complex organic molecules. The exploration of these frontiers will be entirely dependent on the initial characterization of this elusive compound.
Q & A
Q. How can researchers determine the molecular structure and stereochemistry of diallyl dioxide, erythro-?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D techniques like COSY or NOESY) to confirm connectivity and spatial arrangement of substituents.
- Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching in the dioxide moiety).
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- For stereochemical confirmation, compare experimental NMR data with computational models (e.g., DFT simulations) or literature benchmarks .
Q. What are the standard protocols for synthesizing diallyl dioxide, erythro- in laboratory settings?
Methodological Answer:
- Oxidative coupling of allyl ethers using catalysts like MoO/SiO under controlled temperatures (e.g., 80–120°C).
- Optimize reaction conditions (solvent, time, catalyst loading) via single-variable testing , isolating intermediates for purity checks via TLC or HPLC.
- Document yield and purity metrics systematically (see Table 1).
Table 1: Example Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% | Maximizes conversion |
| Temperature | 60–140°C | 100°C | Balances rate vs. decomposition |
| Reaction Time | 4–24 hrs | 12 hrs | Completes reaction without byproducts |
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of diallyl dioxide, erythro-?
Methodological Answer:
- Use a full or fractional factorial design to evaluate interactions between variables (e.g., temperature, catalyst type, solvent polarity).
- Assign factors and levels (e.g., low/medium/high) and analyze responses (yield, purity) via ANOVA or regression modeling.
- Example setup: A design testing temperature (80°C, 120°C), catalyst loading (1 mol%, 5 mol%), and solvent (toluene, DMF). Post-hoc analysis identifies dominant factors and interactions .
Q. How should researchers resolve contradictions in experimental data on the stability of diallyl dioxide, erythro- under varying conditions?
Methodological Answer:
- Conduct reproducibility studies with strict control of variables (humidity, light exposure, storage pH).
- Compare results against prior studies using systematic literature reviews to identify methodological discrepancies (e.g., analytical techniques, sample preparation).
- Apply multivariate analysis (e.g., PCA) to isolate confounding variables. For example, if thermal stability data conflicts, re-test using differential scanning calorimetry (DSC) under inert atmospheres to rule out oxidation .
Q. What theoretical frameworks are relevant for studying the reaction mechanisms of diallyl dioxide, erythro-?
Methodological Answer:
- Anchor the study in transition state theory or molecular orbital theory to explain stereochemical outcomes.
- Use computational tools (e.g., Gaussian, ORCA) for mechanistic modeling (e.g., locating transition states, calculating activation energies).
- Validate hypotheses via kinetic isotope effects (KIEs) or isotopic labeling experiments .
Q. How can secondary data analysis enhance research on diallyl dioxide, erythro-?
Methodological Answer:
- Curate datasets from public repositories (e.g., PubChem, Reaxys) to analyze trends in physicochemical properties or reaction outcomes.
- Apply meta-analysis to reconcile conflicting reports on synthesis yields or stability.
- Use data visualization tools (e.g., Python’s Matplotlib, R’s ggplot2) to highlight patterns (e.g., solvent polarity vs. reaction rate) .
Methodological Design and Reporting
What criteria ensure rigorous formulation of research questions for studying diallyl dioxide, erythro-?
Methodological Answer:
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"How does solvent polarity influence the stereoselectivity of diallyl dioxide, erythro- formation?"
Q. How should researchers integrate tables and figures to present findings on diallyl dioxide, erythro-?
Methodological Answer:
- Use tables to compare synthetic yields, spectral data, or computational results (see Table 1).
- Figures should illustrate reaction mechanisms, spectroscopic peaks, or multivariate trends (e.g., 3D scatter plots of factorial design outcomes).
- Ensure all visual elements include error bars, statistical significance markers, and citations for reproduced data .
Addressing Challenges in Research
Q. What strategies mitigate challenges in replicating published studies on diallyl dioxide, erythro-?
Methodological Answer:
Q. How can researchers align their work with evolving trends in organooxygen chemistry?
Methodological Answer:
- Monitor preprint platforms (e.g., ChemRxiv) and databases (e.g., Web of Science) for emerging techniques (e.g., photoredox catalysis, flow chemistry).
- Attend conferences or workshops to validate methodological choices with peer feedback.
- Use bibliometric tools (e.g., VOSviewer) to map keyword trends and collaboration networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
